molecular formula C14H16ClN3O2 B13697637 Ethyl 6-Chloro-4-(1,5-dimethyl-4-pyrazolyl)-5-methylpicolinate

Ethyl 6-Chloro-4-(1,5-dimethyl-4-pyrazolyl)-5-methylpicolinate

Cat. No.: B13697637
M. Wt: 293.75 g/mol
InChI Key: RGYTUJYGTQFIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-Chloro-4-(1,5-dimethyl-4-pyrazolyl)-5-methylpicolinate is a chemical compound that belongs to the class of picolinates. This compound is characterized by the presence of a chloro group, a pyrazolyl group, and a methyl group attached to a picolinate structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Chloro-4-(1,5-dimethyl-4-pyrazolyl)-5-methylpicolinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropicolinic acid, 1,5-dimethyl-4-pyrazole, and ethyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts, to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Chloro-4-(1,5-dimethyl-4-pyrazolyl)-5-methylpicolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-Chloro-4-(1,5-dimethyl-4-pyrazolyl)-5-methylpicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-Chloro-4-(1,5-dimethyl-4-pyrazolyl)-5-methylpicolinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-Chloro-4-(1,5-dimethyl-4-pyrazolyl)-5-methylpyridine-3-carboxylate
  • Ethyl 6-Chloro-4-(1,5-dimethyl-4-pyrazolyl)-5-methylbenzoate

Uniqueness

Ethyl 6-Chloro-4-(1,5-dimethyl-4-pyrazolyl)-5-methylpicolinate is unique due to its specific structural features, such as the combination of a chloro group, a pyrazolyl group, and a picolinate structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

ethyl 6-chloro-4-(1,5-dimethylpyrazol-4-yl)-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C14H16ClN3O2/c1-5-20-14(19)12-6-10(8(2)13(15)17-12)11-7-16-18(4)9(11)3/h6-7H,5H2,1-4H3

InChI Key

RGYTUJYGTQFIDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C(=C1)C2=C(N(N=C2)C)C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.